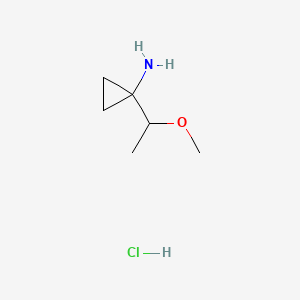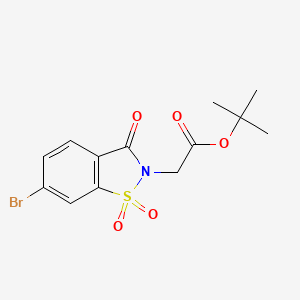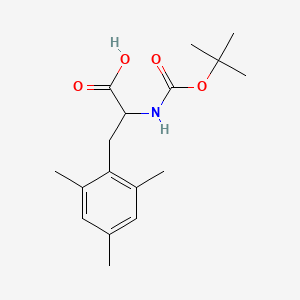
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine typically involves the reaction of 2,4,6-trimethylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group is resistant to reduction.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Di-tert-butyl dicarbonate (Boc2O):
Trifluoroacetic acid (TFA): For the removal of the Boc group.
Sodium hydroxide (NaOH): As a base in the protection reaction.
Major Products Formed
The major products formed from these reactions include the Boc-protected amine and the deprotected amine after removal of the Boc group .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a protecting group for amines in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds and peptidomimetics.
Medicine: Utilized in the development of pharmaceuticals and medicinally active compounds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine exerts its effects involves the protection of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . The protected amine can then undergo various chemical transformations without interference from the amino group. Deprotection is achieved under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(tert-Butoxycarbonyl)-2,4,6-trimethylphenylalanine include:
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used as a sulfamoylating reagent.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and as a protecting group.
N-(tert-Butoxycarbonyl)imidazole: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes the 2,4,6-trimethylphenylalanine moiety. This structure provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and peptide chemistry .
Properties
CAS No. |
82317-87-1 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-10-7-11(2)13(12(3)8-10)9-14(15(19)20)18-16(21)22-17(4,5)6/h7-8,14H,9H2,1-6H3,(H,18,21)(H,19,20) |
InChI Key |
UKMUYHBFWIEQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


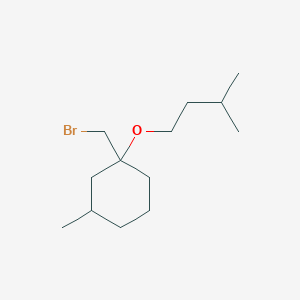
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
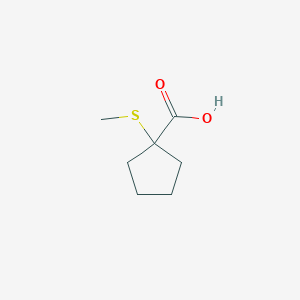
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
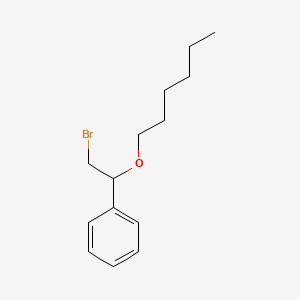
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
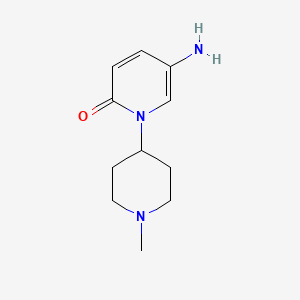
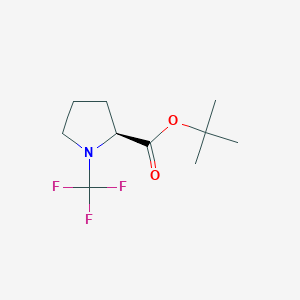
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
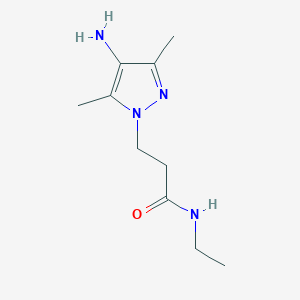
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
